1-tert-butyl 3-methyl 3-(methylamino)azetidine-1,3-dicarboxylate
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Overview
Description
1-tert-butyl 3-methyl 3-(methylamino)azetidine-1,3-dicarboxylate is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by its unique azetidine ring structure, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl 3-methyl 3-(methylamino)azetidine-1,3-dicarboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of tert-Butyl and Methyl Groups: The tert-butyl and methyl groups are introduced through alkylation reactions.
Methylamino Substitution: The methylamino group is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl 3-methyl 3-(methylamino)azetidine-1,3-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups.
Scientific Research Applications
1-tert-butyl 3-methyl 3-(methylamino)azetidine-1,3-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butyl 3-methyl 3-(methylamino)azetidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The azetidine ring structure allows it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-Boc-azetidine-3-carboxylate: Similar in structure but lacks the methylamino group.
tert-Butyl 3-(methylamino)methyl azetidine-1-carboxylate: Similar but with different substitution patterns.
Uniqueness
1-tert-butyl 3-methyl 3-(methylamino)azetidine-1,3-dicarboxylate is unique due to its specific combination of functional groups and the azetidine ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
2167509-36-4 |
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Molecular Formula |
C11H20N2O4 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-(methylamino)azetidine-1,3-dicarboxylate |
InChI |
InChI=1S/C11H20N2O4/c1-10(2,3)17-9(15)13-6-11(7-13,12-4)8(14)16-5/h12H,6-7H2,1-5H3 |
InChI Key |
NFECWIHXFASVOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)OC)NC |
Purity |
95 |
Origin of Product |
United States |
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